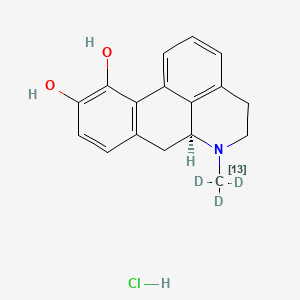
(S)-Apomorphine-13C,d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Apomorphine-13C,d3 (hydrochloride) is a labeled derivative of apomorphine, a dopamine agonist used primarily in the treatment of Parkinson’s disease. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and deuterium, which make it useful in various scientific studies, including pharmacokinetics and metabolic research.
Preparation Methods
The synthesis of (S)-Apomorphine-13C,d3 (hydrochloride) involves several steps, starting from the appropriate isotopically labeled precursors. The synthetic route typically includes the following steps:
Formation of the aporphine skeleton: This involves the cyclization of a suitable precursor.
Introduction of isotopic labels: Carbon-13 and deuterium are introduced at specific positions in the molecule.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
(S)-Apomorphine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
(S)-Apomorphine-13C,d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways of apomorphine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of apomorphine.
Industry: Employed in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of (S)-Apomorphine-13C,d3 (hydrochloride) involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine by binding to its receptors and activating them. This leads to an increase in dopamine activity, which helps alleviate symptoms of Parkinson’s disease. The molecular targets include D1 and D2 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparison with Similar Compounds
(S)-Apomorphine-13C,d3 (hydrochloride) can be compared with other dopamine agonists like:
Levodopa: Unlike apomorphine, levodopa is a precursor to dopamine and requires conversion in the brain.
Pramipexole: A non-ergoline dopamine agonist with a different receptor binding profile.
Ropinirole: Another non-ergoline dopamine agonist used in Parkinson’s disease treatment.
The uniqueness of (S)-Apomorphine-13C,d3 (hydrochloride) lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
307.79 g/mol |
IUPAC Name |
(6aS)-6-(trideuterio(113C)methyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1/i1+1D3; |
InChI Key |
SKYZYDSNJIOXRL-KCKMQUMOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















